N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide
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Overview
Description
N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide is a member of benzoic acids.
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide derivatives have been synthesized and evaluated for antimicrobial and anticancer potentials. Studies indicate the significance of these compounds in inhibiting microbial growth and exhibiting anticancer activities. For example, one derivative demonstrated notable antimicrobial activity, and another showed significant anticancer potential (Deep et al., 2016).
Antifungal Activity
Some derivatives of N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide have shown promising antifungal activities. This was observed in compounds synthesized through base-catalyzed cyclization, which exhibited low to moderate antifungal activity (Saeed et al., 2008).
Green Synthesis Approach
A green chemistry approach was used in synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, showcasing an environmentally friendly method of producing these compounds. Water was used as the reaction medium, adhering to green chemistry principles (Horishny & Matiychuk, 2020).
Synthesis and QSAR Studies
QSAR studies of thiazolidine derivatives, including N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide, have been conducted to understand their antibacterial properties. These studies emphasize the importance of structural and physicochemical parameters in determining the compound's activity (Desai et al., 2008).
properties
Product Name |
N-[3-(2-chlorophenyl)-4-oxo-2-thiazolidinylidene]benzamide |
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Molecular Formula |
C16H11ClN2O2S |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-8-4-5-9-13(12)19-14(20)10-22-16(19)18-15(21)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
OTHWTCCOPJDHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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